Cas no 5672-89-9 (O-(Trifluoroacetyl)-N-hydroxysuccinimide)
O-(Trifluoroacetyl)-N-hydroxysuccinimide Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-trifluoro-Acetic acid 2,5-dioxo-1-pyrrolidinyl ester
- N-Succinimidyl Trifluoroacetate
- (2,5-dioxopyrrolidin-1-yl) 2,2,2-trifluoroacetate
- 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
- O-(Trifluoroacetyl)-N-hydroxysuccinimide
- N-hydroxysuccinimide trifluoroacetate
- N-hydroxysuccinimidyl trifluoroacetate
- trifluoroacetic acid N-hydroxysuccinimide ester
- TFA-NHS
- Trifluoroacetic Acid N-Succinimidyl Ester
- N-(Trifluoroacetoxy)succinimide
- SCHEMBL504171
- 2,5-Dioxo-1-pyrrolidinyl 2,2,2-Trifluoroacetate
- CS-0187840
- BS-44176
- TRIFLUORO-ACETIC ACID 2,5-DIOXO-PYRROLIDIN-1-YL ESTER
- 2,5-DIOXOPYRROLIDIN-1-YL 2,2,2-TRIFLUOROACETATE
- DTXSID40446448
- n-trifluoroacetoxysuccinimide
- S0915
- ZB0805
- SY055419
- MFCD00595252
- 2,5-DIOXOPYRROLIDIN-1-YL2,2,2-TRIFLUOROACETATE
- FT-0733836
- NIANZCQUVKPGSF-UHFFFAOYSA-N
- BP-20448
- 5672-89-9
- DA-42073
- 1-[(Trifluoroacetyl)oxy]-2,5-pyrrolidinedione; N-(Trifluoroacetoxy)-succinimide; N-(Trifluoroacetoxy)succinimide; N-(Trifluoroacetyloxy)succinimide; N-Hydroxysuccinimide Trifluoroacetate; Trifluoroacetic Acid Succinimidyl Ester
-
- MDL: MFCD00595252
- Inchi: 1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2
- InChI Key: NIANZCQUVKPGSF-UHFFFAOYSA-N
- SMILES: FC(C(=O)ON1C(CCC1=O)=O)(F)F
Computed Properties
- Exact Mass: 211.00900
- Monoisotopic Mass: 211.00924210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 63.7Ų
Experimental Properties
- Color/Form: NA
- Density: 1.6±0.1 g/cm3
- Boiling Point: 100°C/3mmHg(lit.)
- Flash Point: 64.7±30.1 °C
- PSA: 63.68000
- LogP: 0.09380
- λmax: 236(CH2Cl2)(lit.)
- Vapor Pressure: 0.8±0.3 mmHg at 25°C
O-(Trifluoroacetyl)-N-hydroxysuccinimide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
O-(Trifluoroacetyl)-N-hydroxysuccinimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N867801-1g |
N-Succinimidyl Trifluoroacetate |
5672-89-9 | ≥95% | 1g |
536.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0915-5G |
N-Succinimidyl Trifluoroacetate |
5672-89-9 | >95.0%(GC) | 5G |
¥2,350.00 | 2021-05-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72565-250mg |
O-(Trifluoroacetyl)-N-hydroxysuccinimide |
5672-89-9 | ≥95% | 250mg |
¥218.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72565-1g |
O-(Trifluoroacetyl)-N-hydroxysuccinimide |
5672-89-9 | ≥95% | 1g |
¥428.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159498-1G |
O-(Trifluoroacetyl)-N-hydroxysuccinimide |
5672-89-9 | >95.0%(GC) | 1g |
¥346.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159498-250mg |
O-(Trifluoroacetyl)-N-hydroxysuccinimide |
5672-89-9 | >95.0%(GC) | 250mg |
¥120.90 | 2023-09-01 | |
| Apollo Scientific | PC430592-1g |
N-Hydroxysuccinimide trifluoroacetate |
5672-89-9 | 95% | 1g |
£81.00 | 2025-02-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0915-1G |
N-Succinimidyl Trifluoroacetate |
5672-89-9 | >95.0%(GC) | 1g |
¥205.00 | 2024-04-16 | |
| abcr | AB474735-1 g |
N-Succinimidyl trifluoroacetate, 95%; . |
5672-89-9 | 95% | 1g |
€110.70 | 2023-04-21 | |
| Chemenu | CM295389-1g |
O-(Trifluoroacetyl)-N-hydroxysuccinimide |
5672-89-9 | 95%+ | 1g |
$*** | 2023-05-30 |
O-(Trifluoroacetyl)-N-hydroxysuccinimide Suppliers
O-(Trifluoroacetyl)-N-hydroxysuccinimide Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on O-(Trifluoroacetyl)-N-hydroxysuccinimide
Professional Introduction to O-(Trifluoroacetyl)-N-hydroxysuccinimide (CAS No. 5672-89-9)
O-(Trifluoroacetyl)-N-hydroxysuccinimide (CAS No. 5672-89-9) is a highly versatile and widely utilized reagent in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoroacetyl and hydroxysuccinimide functional groups, plays a pivotal role in the synthesis of various bioactive molecules, including peptidomimetics, inhibitors, and conjugates for targeted therapy.
The O-(Trifluoroacetyl)-N-hydroxysuccinimide reagent is particularly renowned for its ability to facilitate amide bond formation through active ester chemistry. The hydroxysuccinimide moiety acts as an activated derivative of succinic acid, enabling efficient coupling with amines under mild conditions. This property makes it an indispensable tool in peptide synthesis, where high yields and purity are often required.
In recent years, the applications of O-(Trifluoroacetyl)-N-hydroxysuccinimide have expanded significantly, particularly in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to create fluorinated peptidomimetics that exhibit enhanced metabolic stability and improved pharmacokinetic profiles. The trifluoroacetyl group introduces fluorine atoms into the molecule, which can modulate lipophilicity and binding affinity, thereby optimizing drug-like properties.
One of the most compelling aspects of O-(Trifluoroacetyl)-N-hydroxysuccinimide is its role in the synthesis of antibody-drug conjugates (ADCs). ADCs are a rapidly growing class of biopharmaceuticals that combine the targeting specificity of antibodies with the cytotoxicity of small molecule drugs. The active ester functionality of this reagent allows for efficient coupling between antibodies and cytotoxic warheads, ensuring high loading efficiency and stability. Recent studies have demonstrated that ADCs conjugated via O-(Trifluoroacetyl)-N-hydroxysuccinimide exhibit superior efficacy in preclinical models compared to those prepared using alternative linkers.
The compound's utility extends beyond peptide chemistry into the realm of drug discovery and development. Researchers have utilized O-(N-hydroxysuccinimide) derivatives to probe enzyme mechanisms and develop inhibitors with high selectivity. For example, fluorinated derivatives of this reagent have been employed to study the activity of proteases such as caspase-3 and matrix metalloproteinases (MMPs). The trifluoroacetyl group enhances binding affinity by introducing hydrophobic interactions and electronic effects that stabilize enzyme-substrate complexes.
In addition to its synthetic applications, O-(Trifluoroacetyl)-N-hydroxysuccinimide has found use in diagnostic imaging probes. Fluorine-18 labeled derivatives of this compound have been explored as PET tracers for neurodegenerative diseases such as Alzheimer's disease. The ability to incorporate fluorine-18 while maintaining bioactivity has opened new avenues for non-invasive imaging techniques that can aid in early detection and monitoring of disease progression.
The chemical properties of O-(Trifluoroacetyl)-N-hydroxysuccinimide also make it a valuable intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions allows for multi-step syntheses without significant degradation, making it a preferred choice for researchers seeking reliable and efficient synthetic routes. Furthermore, its compatibility with a wide range of solvents and reagents enhances its versatility in different laboratory settings.
Recent advancements in green chemistry have prompted investigations into more sustainable alternatives for traditional coupling reagents. However, despite these efforts, O-(N-hydroxysuccinimide) derivatives remain indispensable due to their proven efficacy and well-documented reaction profiles. The continued refinement of synthetic methodologies ensures that this class of compounds will remain at the forefront of chemical biology research for years to come.
The future prospects for O-(Trifluoroacetyl)-N-hydroxysuccinimide are bright, with ongoing research exploring new applications in areas such as mRNA therapeutics and gene editing tools. The ability to modify molecular structures with precision using this reagent will be crucial in developing next-generation biopharmaceuticals that address unmet medical needs. As our understanding of biological systems grows, so too will the demand for innovative reagents like O-(Trifluoroacetyl)-N-hydroxysuccinimide.
5672-89-9 (O-(Trifluoroacetyl)-N-hydroxysuccinimide) Related Products
- 305837-74-5(Acetamide,N-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-2,2,2-trifluoro-)
- 1265226-50-3(2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate)
- 856188-88-0(2-Pyrrolidinone, 1-[(trifluoroacetyl)oxy]-)
- 422508-65-4(2,5-Pyrrolidinedione, 1-[(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)oxy]-)
- 405878-89-9(2,5-Dioxopyrrolidin-1-YL 3,3,3-trifluoropropanoate)
- 669074-40-2(2,5-PYRROLIDINEDIONE, 1-(4,4,4-TRIFLUORO-1-OXOBUTOXY)-)
- 117032-51-6(6-(N-Trifluoroacetyl)aminocaproic Acid N-Succinimidyl Ester)
- 3397-30-6(N-Trifluoroacetylglycine N-Succinimidyl Ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)